molecular formula C15H14N2O3 B7509327 4-[(E)-3-(1-benzofuran-2-yl)prop-2-enoyl]piperazin-2-one

4-[(E)-3-(1-benzofuran-2-yl)prop-2-enoyl]piperazin-2-one

Cat. No. B7509327
M. Wt: 270.28 g/mol
InChI Key: IDTPHQFPZBVEIB-AATRIKPKSA-N
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Description

4-[(E)-3-(1-benzofuran-2-yl)prop-2-enoyl]piperazin-2-one is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is also known as BFPP and has been extensively studied for its various properties and characteristics.

Mechanism of Action

The mechanism of action of BFPP is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as topoisomerase II and histone deacetylase (HDAC). BFPP has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
BFPP has been reported to exhibit various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BFPP has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, BFPP has been reported to exhibit neuroprotective activity by inhibiting the production of reactive oxygen species (ROS) and reducing the expression of pro-inflammatory genes.

Advantages and Limitations for Lab Experiments

One of the advantages of using BFPP in lab experiments is its potent antiproliferative activity against cancer cells. This makes it a promising candidate for the development of novel anticancer agents. Another advantage of using BFPP is its fluorescent properties, which make it a useful tool for imaging of cancer cells. However, one of the limitations of using BFPP is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of BFPP. One future direction is the development of novel anticancer agents based on BFPP. Another future direction is the synthesis of novel materials such as MOFs using BFPP as a building block. In addition, further studies are needed to fully understand the mechanism of action of BFPP and its potential applications in various fields.

Synthesis Methods

The synthesis of BFPP involves the condensation reaction of 1-benzofuran-2-carboxylic acid and piperazine-2,5-dione in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The resulting product is then purified by column chromatography to obtain pure BFPP.

Scientific Research Applications

BFPP has been extensively studied for its potential applications in various fields such as medicinal chemistry, chemical biology, and material science. In medicinal chemistry, BFPP has been studied for its potential use as an anticancer agent. It has been reported to exhibit potent antiproliferative activity against various cancer cell lines such as MCF-7, HCT-116, and A549. BFPP has also been studied for its potential use as a fluorescent probe for imaging of cancer cells. In chemical biology, BFPP has been studied for its potential use as a tool for studying protein-protein interactions. It has been reported to bind to the SH3 domain of the protein Crk, which plays a crucial role in cell signaling. In material science, BFPP has been studied for its potential use as a building block for the synthesis of novel materials such as metal-organic frameworks (MOFs).

properties

IUPAC Name

4-[(E)-3-(1-benzofuran-2-yl)prop-2-enoyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c18-14-10-17(8-7-16-14)15(19)6-5-12-9-11-3-1-2-4-13(11)20-12/h1-6,9H,7-8,10H2,(H,16,18)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTPHQFPZBVEIB-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C=CC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC(=O)N1)C(=O)/C=C/C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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